molecular formula C12H11F3N2O B5374769 7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Katalognummer B5374769
Molekulargewicht: 256.22 g/mol
InChI-Schlüssel: RFGHSTXLMDWLQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one, also known as DMCM, is a benzodiazepine derivative that has been widely used in scientific research for its ability to selectively bind to the GABA-A receptor. This receptor is an important target for the treatment of anxiety disorders, epilepsy, and other neurological conditions.

Wirkmechanismus

7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one selectively binds to the GABA-A receptor and enhances the activity of the receptor. This results in an increase in the inhibitory neurotransmitter GABA, which leads to a decrease in neuronal excitability. This mechanism of action is similar to other benzodiazepine derivatives, such as diazepam and lorazepam.
Biochemical and Physiological Effects:
7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has been shown to have a number of biochemical and physiological effects, including sedation, anxiolysis, anticonvulsant activity, and muscle relaxation. These effects are mediated by the GABA-A receptor and are dose-dependent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one in lab experiments is its high selectivity for the GABA-A receptor. This allows researchers to study the receptor in isolation and to investigate its specific role in different neurological conditions. However, one limitation of using 7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one is its relatively short half-life, which can make it difficult to maintain a consistent level of the compound in the body.

Zukünftige Richtungen

There are several future directions for research involving 7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one. One area of interest is the development of new benzodiazepine derivatives with improved pharmacological properties, such as longer half-lives and greater selectivity for the GABA-A receptor. Another area of interest is the investigation of the role of the GABA-A receptor in different neurological conditions, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research into the biochemical and physiological effects of 7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one, particularly in relation to its potential as a treatment for anxiety disorders and epilepsy.

Synthesemethoden

7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one can be synthesized through a multi-step process that involves the reaction of 2-amino-5-chlorobenzophenone with acetic anhydride, followed by the addition of methyl magnesium bromide and trifluoroacetic acid. The resulting product is then purified using column chromatography to obtain pure 7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one.

Wissenschaftliche Forschungsanwendungen

7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has been extensively used in scientific research to study the GABA-A receptor and its role in the central nervous system. It has been shown to be a useful tool for investigating the molecular mechanisms of anxiety disorders, epilepsy, and other neurological conditions. 7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one has also been used as a model compound for the development of new benzodiazepine derivatives with improved pharmacological properties.

Eigenschaften

IUPAC Name

7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c1-6-3-8-9(4-7(6)2)17-11(18)5-10(16-8)12(13,14)15/h3-4H,5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGHSTXLMDWLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.